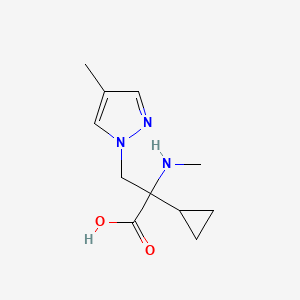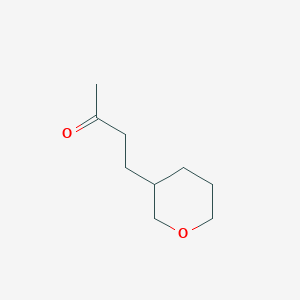
4-(Tetrahydro-2h-pyran-3-yl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Tetrahydro-2H-pyran-3-yl)butan-2-one is an organic compound that features a tetrahydropyran ring attached to a butanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tetrahydro-2H-pyran-3-yl)butan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of tetrahydropyran derivatives and butanone precursors in the presence of catalysts such as rhenium(VII) complex O3ReOSiPh3, which facilitates the Prins cyclization reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Tetrahydro-2H-pyran-3-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetrahydropyran ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tetrahydropyran derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Tetrahydro-2H-pyran-3-yl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(Tetrahydro-2H-pyran-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and cellular processes. The tetrahydropyran ring and butanone moiety contribute to its binding affinity and reactivity with target molecules.
Vergleich Mit ähnlichen Verbindungen
Tetrahydropyran: A simpler analog with a similar ring structure.
Butanone: A related compound with a ketone functional group.
4-(Tetrahydro-2H-pyran-2-yl)butan-2-one: A structural isomer with a different position of the tetrahydropyran ring.
Uniqueness: 4-(Tetrahydro-2H-pyran-3-yl)butan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in synthesis and research .
Eigenschaften
Molekularformel |
C9H16O2 |
|---|---|
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
4-(oxan-3-yl)butan-2-one |
InChI |
InChI=1S/C9H16O2/c1-8(10)4-5-9-3-2-6-11-7-9/h9H,2-7H2,1H3 |
InChI-Schlüssel |
XBIDXWPVYXUKCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC1CCCOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


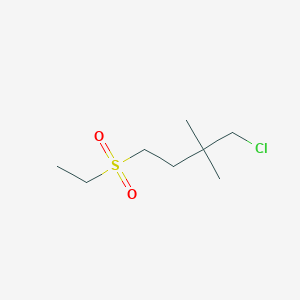
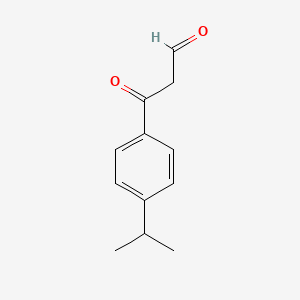
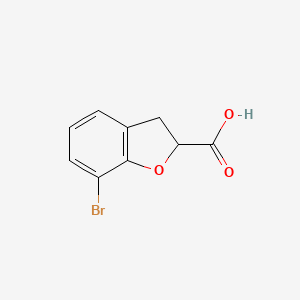
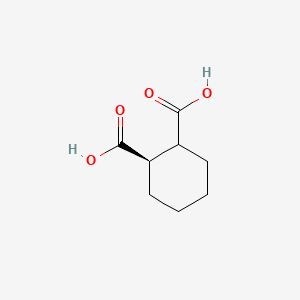
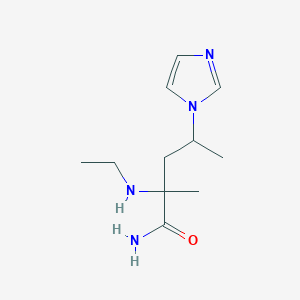
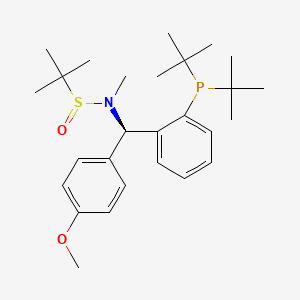
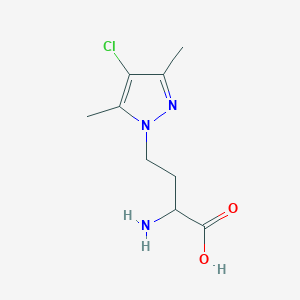

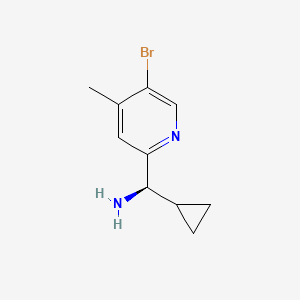

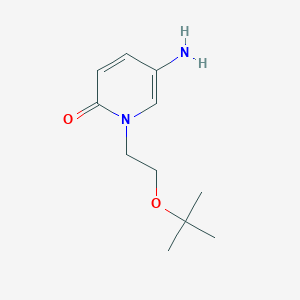
![3-(methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinedihydrochloride](/img/structure/B13641482.png)
